molecular formula C16H15ClN2O2 B2392497 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1904172-79-7

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2392497
CAS No.: 1904172-79-7
M. Wt: 302.76
InChI Key: RCWTZXYCNPIDSG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the pyridin-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(3-(pyridin-2-yloxy)azetidin-1-yl)ethanone
  • 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)azetidin-1-yl)ethanone
  • 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propanone

Uniqueness

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is unique due to the specific positioning of the pyridin-3-yloxy group and the azetidin-1-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWTZXYCNPIDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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